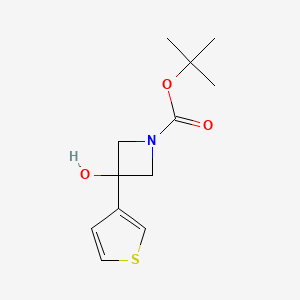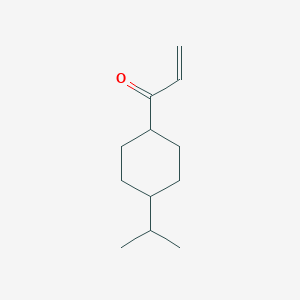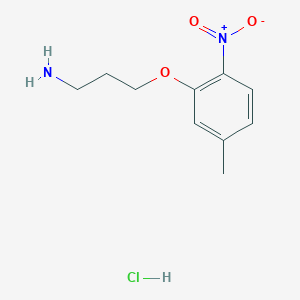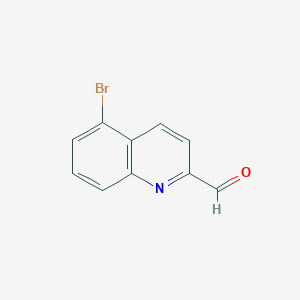
2-Iodo-4-methyl-1-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-phenylbenzene typically involves the iodination of 4-methyl-1-phenylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of halogen exchange reactions, where a brominated precursor is treated with iodine in the presence of a copper catalyst, is also common .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki or Ullmann coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-methyl-1-phenylbenzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodo-4-methyl-1-phenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methyl-1-phenylbenzene in chemical reactions involves the activation of the aromatic ring by the iodine substituent. This activation facilitates electrophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-1-methyl-4-phenylbenzene
- 2-Bromo-4-methyl-1-phenylbenzene
- 2-Chloro-4-methyl-1-phenylbenzene
Uniqueness
2-Iodo-4-methyl-1-phenylbenzene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its brominated or chlorinated analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C13H11I |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
2-iodo-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
XQSQLYXZCUCCIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)





![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
